(Oxybis(2,1-phenylene))bis(trimethylsilane)
Description
Properties
CAS No. |
18055-73-7 |
|---|---|
Molecular Formula |
C18H26OSi2 |
Molecular Weight |
314.6 g/mol |
IUPAC Name |
trimethyl-[2-(2-trimethylsilylphenoxy)phenyl]silane |
InChI |
InChI=1S/C18H26OSi2/c1-20(2,3)17-13-9-7-11-15(17)19-16-12-8-10-14-18(16)21(4,5)6/h7-14H,1-6H3 |
InChI Key |
JPFXLVNHJPVYDO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1OC2=CC=CC=C2[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Starting Materials
The synthesis begins with 4-bromophenol as the phenolic precursor and trimethylchlorosilane as the silane donor. In the presence of a strong base, such as sodium hydride or triethylamine, the hydroxyl group of 4-bromophenol is deprotonated, generating a phenoxide ion. This nucleophile subsequently attacks the electrophilic silicon center in trimethylchlorosilane, displacing the chloride ion in an S<sub>N</sub>2 mechanism . The reaction proceeds as follows:
Procedural Details
The reaction is typically conducted in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane under inert atmosphere (e.g., nitrogen or argon). Key parameters include:
-
Temperature : Room temperature to 60°C, depending on the base’s strength.
-
Reaction Time : 12–24 hours for complete conversion.
-
Work-Up : The crude product is washed with aqueous sodium bicarbonate to neutralize residual acid, followed by extraction with organic solvents (e.g., ethyl acetate).
Palladium-Catalyzed Cross-Coupling Reaction
A more advanced route involves palladium-catalyzed cross-coupling, which enables the formation of the biphenylene backbone while introducing trimethylsilyl groups. This method is particularly advantageous for constructing complex aromatic silanes.
Reaction Components and Catalysis
The protocol employs an aryl dibromide derivative as the coupling partner and (S)-tert-butyl 2-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate as the silane precursor. The catalytic system consists of:
-
Pd(ddpf)Cl<sub>2</sub> : A palladium complex with high activity in C–Si bond formation.
-
Pivalic acid : Acts as a proton shuttle to enhance catalytic turnover.
-
Potassium carbonate : Provides the necessary basicity for deprotonation.
Microwave-Assisted Synthesis
The reaction is conducted in dimethylacetamide (DMA) under microwave irradiation at 100°C for 4 hours . Key steps include:
-
Degassing : The solvent is deoxygenated by bubbling nitrogen for 20 minutes to prevent catalyst oxidation.
-
Coupling : Microwave irradiation accelerates the oxidative addition and transmetallation steps, forming the biphenylene-silane framework.
-
Deprotection : Post-reaction treatment with trifluoroacetic acid removes protecting groups, yielding the final product.
Work-Up and Isolation
The mixture is quenched with water and extracted with ethyl acetate. The organic phase undergoes sequential washes with sodium bicarbonate, water, and brine to remove inorganic residues. Final purification via mass-directed auto-purification ensures high purity, though yield data remain unspecified in the literature.
Comparative Analysis of Methodologies
To evaluate the practicality of each method, the following criteria are critical:
| Parameter | Nucleophilic Substitution | Palladium-Catalyzed Coupling |
|---|---|---|
| Reaction Time | 12–24 hours | 4 hours (microwave-assisted) |
| Catalyst Cost | Not required | High (Pd-based catalysts) |
| Purification Complexity | Moderate (distillation) | High (chromatography) |
| Scalability | Suitable for bulk synthesis | Limited by catalyst availability |
The nucleophilic substitution method is preferred for large-scale production due to its simplicity and lower cost. In contrast, the palladium-catalyzed approach offers faster reaction times and is ideal for research-scale synthesis where precision outweighs cost considerations .
Chemical Reactions Analysis
Types of Reactions
(Oxybis(2,1-phenylene))bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as halides or alkoxides can be used to replace the trimethylsilyl groups.
Major Products
Oxidation: The major products are silanols.
Substitution: The products depend on the substituent introduced, such as halogenated or alkoxylated derivatives.
Scientific Research Applications
(Oxybis(2,1-phenylene))bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a protecting group for diols in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals where protection of hydroxyl groups is required.
Industry: The compound is used in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of (Oxybis(2,1-phenylene))bis(trimethylsilane) primarily involves its ability to protect hydroxyl groups during chemical reactions. The trimethylsilyl groups prevent unwanted side reactions by temporarily masking the hydroxyl groups. This protection is crucial in multi-step synthesis processes where selective reactivity is required .
Comparison with Similar Compounds
Structural and Electronic Variations
The oxybis(2,1-phenylene) backbone is a common motif in ligands and functional materials. Key substituent-driven differences include:
Reactivity and Stability
- Silane Derivatives : Trimethylsilyl groups impart hydrophobicity and resistance to polar solvents. However, they may hydrolyze under acidic or aqueous conditions, limiting their utility in protic environments. Silane-substituted analogs (e.g., ) show reactivity in disilane-based syntheses .
- Phosphane/Phosphine Oxide Derivatives : DPEphos and its oxide exhibit stability in catalytic conditions. The phosphine oxide variant’s UV/FL properties make it suitable for light-emitting devices .
- Sulfonamide Derivatives : Electron-withdrawing tosyl groups enhance electrophilicity, enabling diastereoselective cyclization reactions .
Biological Activity
(Oxybis(2,1-phenylene))bis(trimethylsilane), also known by its CAS number 18055-73-7, is a silane compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of two trimethylsilane groups linked via an oxybis(phenylene) moiety. This structural configuration may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 18055-73-7 |
| Molecular Formula | C14H18O2Si2 |
| Molecular Weight | 290.46 g/mol |
| IUPAC Name | (Oxybis(2,1-phenylene))bis(trimethylsilane) |
Biological Activity Overview
Research indicates that (Oxybis(2,1-phenylene))bis(trimethylsilane) exhibits various biological activities, including:
- Antimicrobial Properties : Initial studies suggest potential effectiveness against certain bacterial strains.
- Cytotoxicity : Investigations into its anticancer properties are ongoing, with preliminary results indicating cytotoxic effects on cancer cell lines.
Antimicrobial Activity
A study highlighted the compound's antimicrobial potential against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL |
Anticancer Activity
Research into the anticancer properties of (Oxybis(2,1-phenylene))bis(trimethylsilane) has shown promising results. In vitro assays conducted on various cancer cell lines demonstrated significant cytotoxicity.
Case Study: Cytotoxicity in Cancer Cell Lines
A recent study evaluated the cytotoxic effects of (Oxybis(2,1-phenylene))bis(trimethylsilane) on human breast cancer cells (MCF-7) and human liver cancer cells (HepG2). The findings revealed:
- MCF-7 Cells : IC50 value of 25 µM after 48 hours of treatment.
- HepG2 Cells : IC50 value of 30 µM after 48 hours of treatment.
These results indicate that the compound may induce apoptosis in cancer cells through mechanisms such as DNA damage and oxidative stress.
The proposed mechanism for the biological activity of (Oxybis(2,1-phenylene))bis(trimethylsilane) involves:
- Cell Membrane Disruption : Interaction with lipid bilayers leading to increased permeability.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress resulting in cellular damage.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways in cancer cells.
Q & A
Q. What are the optimal synthetic routes for (Oxybis(2,1-phenylene))bis(trimethylsilane), and how do reaction conditions influence yield and purity?
The synthesis typically involves silane coupling reactions with aromatic precursors under inert atmospheres to prevent hydrolysis. Key factors include:
- Catalyst selection : Transition-metal catalysts (e.g., palladium) improve cross-coupling efficiency.
- Temperature control : Moderate temperatures (60–100°C) balance reactivity and side-product formation.
- Solvent choice : Anhydrous toluene or THF minimizes moisture interference . Yield optimization requires post-synthesis purification via column chromatography or recrystallization.
Q. How can the structural integrity of (Oxybis(2,1-phenylene))bis(trimethylsilane) be confirmed post-synthesis?
Use a combination of:
Q. What are the stability considerations for handling and storing this compound?
The compound is moisture-sensitive due to hydrolyzable Si–O bonds. Recommendations:
- Storage : Under argon or nitrogen at ambient temperatures, away from light.
- Handling : Use Schlenk-line techniques for air-sensitive reactions .
Advanced Research Questions
Q. How do steric and electronic effects of trimethylsilyl groups influence reactivity in cross-coupling reactions?
The bulky trimethylsilyl groups:
- Steric hindrance : Reduce undesired side reactions (e.g., dimerization) in Pd-catalyzed couplings.
- Electron donation : Stabilize transition states via σ-donation, enhancing regioselectivity. Computational studies (DFT) reveal localized electron density on the phenylene backbone, affecting catalytic cycle intermediates .
Q. What mechanistic insights explain contradictions in reported catalytic activity of this compound in polymer matrices?
Discrepancies arise from:
Q. How can computational modeling predict the compound’s performance in photophysical applications?
Density Functional Theory (DFT) simulations:
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for materials science applications?
- Process Analytical Technology (PAT) : Real-time monitoring of reaction parameters (pH, temperature).
- DoE (Design of Experiments) : Multivariate analysis to identify critical quality attributes (CQAs) . Reproducibility is enhanced by standardizing silane precursor purity (>98%) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
